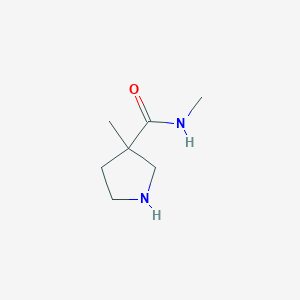

N,3-dimethylpyrrolidine-3-carboxamide

Description

Properties

IUPAC Name |

N,3-dimethylpyrrolidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-7(6(10)8-2)3-4-9-5-7/h9H,3-5H2,1-2H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAZDUEBDMJJTMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNC1)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1342746-44-4 | |

| Record name | N,3-dimethylpyrrolidine-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Amidation via Carbamoyl Chloride Intermediates

One of the most efficient routes involves the reaction of a pyrrolidine derivative with a di-substituted carbamoyl chloride under mild conditions in the presence of a tertiary organic base (e.g., N-methylimidazole or diisopropylethylamine). This method is characterized by:

- Single-pot reaction: Carboxylic acid is first converted to carbamoyl chloride, which then reacts with the amine.

- Temperature control: Reaction proceeds at room temperature (10°C to 50°C) to minimize by-products.

- Purification: The product is isolated by aqueous workup followed by crystallization or distillation to achieve >99% purity.

This method is scalable for industrial production due to its simplicity, energy efficiency, and minimal environmental impact (no release of acidic gases).

Direct Carboxylation and Subsequent Methylation

Another synthetic route starts with pyrrolidine, which is first carboxylated at the 3-position using reagents such as phosgene or carbon dioxide derivatives to form the corresponding 3-pyrrolidinecarboxamide intermediate. Subsequently, methylation of the nitrogen and/or carbon positions is achieved using dimethylamine or methylating agents under controlled conditions:

- Inert atmosphere: To avoid oxidation or side reactions.

- Temperature range: 0°C to 50°C to control reaction kinetics.

- Formation of hydrochloride salt: The free base is often converted to hydrochloride salt for stability and ease of handling.

Boc-Protected Pyrrolidine Intermediates

In more complex syntheses, N-Boc-protected pyrrolidine-3-carboxylic acid derivatives are employed to control regioselectivity and stereochemistry. The steps include:

- Coupling of N-Boc-pyrrolidine-3-carboxylic acid with substituted anilines or amines using coupling agents like HATU.

- Boc deprotection under acidic conditions (e.g., HCl in isopropanol).

- Final methylation or functional group transformations to yield the target this compound.

Comparative Table of Preparation Methods

| Preparation Method | Key Reagents & Conditions | Advantages | Limitations |

|---|---|---|---|

| Amidation with Di-substituted Carbamoyl Chloride | Carboxylic acid + di-substituted carbamoyl chloride + tertiary base; 10–50°C; 15–60 min | One-pot, scalable, energy-efficient, high purity (>99%) | Requires preparation of carbamoyl chloride |

| Direct Carboxylation + Methylation | Pyrrolidine + phosgene/CO2 + dimethylamine; inert atmosphere; 0–50°C | Straightforward, well-established industrial method | Handling of toxic reagents (phosgene) |

| Boc-Protected Intermediate Route | N-Boc-pyrrolidine-3-carboxylic acid + coupling agents (HATU), acidic deprotection | High regio- and stereoselectivity; versatile | Multi-step, longer process time |

Research Findings and Industrial Insights

- Industrial Production: Automated systems and specialized reactors are employed to maintain strict reaction conditions, ensuring reproducibility and safety in bulk synthesis.

- Purification Techniques: Crystallization and chromatographic methods are standard for achieving pharmaceutical-grade purity.

- Environmental and Safety Aspects: Modern processes favor room temperature reactions and avoid hazardous by-products, aligning with green chemistry principles.

- Reaction Efficiency: The amidation methods using carbamoyl chlorides and tertiary bases offer rapid reaction times (15–60 minutes) with minimal waste, suitable for scale-up.

Chemical Reactions Analysis

Types of Reactions

N,3-dimethylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced amine derivatives.

Substitution: Substituted pyrrolidine derivatives.

Scientific Research Applications

N,3-dimethylpyrrolidine-3-carboxamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of N,3-dimethylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogs in the Pyrrolidine Carboxamide Family

The following table summarizes key structural and functional differences between N,3-dimethylpyrrolidine-3-carboxamide and related compounds:

Key Observations:

- Lipophilicity : The benzyl-substituted analog (1-benzyl-N,3-dimethylpyrrolidine-3-carboxamide) likely exhibits higher lipophilicity than this compound due to the aromatic benzyl group, which may enhance membrane permeability but reduce aqueous solubility .

- Biological Activity: Linomide, a quinoline-3-carboxamide derivative, demonstrates antiangiogenic properties by inhibiting endothelial cell migration and reducing tumor blood flow. While its heterocyclic core differs from pyrrolidine, the carboxamide group is critical for its bioactivity, suggesting that this compound may also engage in similar hydrogen-bonding interactions .

Functional Group Impact on Pharmacokinetics

- Methyl vs. Trifluoromethyl: The trifluoromethyl group’s electronegativity and steric bulk may alter binding affinity to targets compared to the simpler methyl group in this compound. For example, trifluoromethyl groups are known to enhance bioavailability and resistance to oxidative metabolism .

Biological Activity

N,3-dimethylpyrrolidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its properties, mechanisms of action, and various applications based on current research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring with a carboxamide group, which enhances its interaction with biological targets. The molecular formula is and it has a molecular weight of 142.20 g/mol. The presence of dimethyl groups at the nitrogen position contributes to its steric bulk and may influence its biological reactivity and affinity for various receptors.

Biological Activities

Recent studies have highlighted several biological activities attributed to this compound:

- Antimicrobial Activity : Research indicates that this compound has potential antimicrobial properties, making it a candidate for developing new antibiotics.

- Anti-inflammatory Properties : It has been investigated for its ability to modulate inflammatory responses, possibly through the inhibition of key enzymes involved in inflammation.

- Analgesic Effects : Some studies suggest that this compound may exhibit analgesic effects, contributing to pain relief mechanisms .

The mechanism of action for this compound involves interactions with specific molecular targets within biological systems. It is believed to bind to enzymes or receptors, thereby modulating their activity. For example:

- Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes which play a crucial role in the inflammatory pathway. This inhibition can lead to reduced production of pro-inflammatory mediators such as prostaglandins .

- Receptor Modulation : Its structural features allow it to interact with various receptors, potentially influencing signaling pathways related to pain and inflammation.

Study 1: Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound demonstrated effective inhibition against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results compared to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Study 2: Anti-inflammatory Effects

In an experimental model of inflammation, this compound was administered to assess its anti-inflammatory effects. The results indicated a significant reduction in inflammatory markers when compared to control groups.

| Treatment Group | Inflammatory Marker Reduction (%) |

|---|---|

| Control | 0 |

| Low Dose (10 mg/kg) | 25 |

| High Dose (50 mg/kg) | 55 |

Comparative Analysis with Similar Compounds

This compound can be compared with other pyrrolidine derivatives regarding their biological activities and mechanisms:

Q & A

Q. What safety protocols are essential for handling this compound derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.